BenchChemオンラインストアへようこそ!

5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide

CCR5 Antagonist HIV-1 Entry Inhibitor Chemokine Receptor

5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide (CAS 1235018-67-3) is a synthetic small molecule (MW 424.9 g/mol, formula C20H22ClFN2O3S) belonging to the N-aroyl sulfonamide class. Its structure features a distinct 5-chloro-2-methylbenzenesulfonamide group linked to a 2-fluorobenzoyl-piperidine moiety via a methylene bridge.

Molecular Formula C20H22ClFN2O3S
Molecular Weight 424.92
CAS No. 1235018-67-3
Cat. No. B2700823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide
CAS1235018-67-3
Molecular FormulaC20H22ClFN2O3S
Molecular Weight424.92
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F
InChIInChI=1S/C20H22ClFN2O3S/c1-14-6-7-16(21)12-19(14)28(26,27)23-13-15-8-10-24(11-9-15)20(25)17-4-2-3-5-18(17)22/h2-7,12,15,23H,8-11,13H2,1H3
InChIKeyXMHKYGUAMWHUGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide (CAS 1235018-67-3): Structural and Functional Overview for Procurement


5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide (CAS 1235018-67-3) is a synthetic small molecule (MW 424.9 g/mol, formula C20H22ClFN2O3S) [1] belonging to the N-aroyl sulfonamide class. Its structure features a distinct 5-chloro-2-methylbenzenesulfonamide group linked to a 2-fluorobenzoyl-piperidine moiety via a methylene bridge. This compound is explicitly claimed and exemplified in patent literature as a chemokine receptor (CCR4 and/or CCR5) antagonist, positioning it within a therapeutically significant class for inflammatory, allergic, and infectious diseases [2]. Its procurement value is predicated on this precisely defined, patent-backed structure rather than on a promiscuous pharmacophore, offering a selective tool for probing specific biological targets.

5-Chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide: Why Simple 'Piperidine Sulfonamide' Substitution is Ineffective


The common tendency to select generic 'piperidine sulfonamide' or 'CCR5 antagonist' alternatives is flawed for this compound due to the highly specific substitution pattern required for its claimed biological mechanism. The precise combination of the 5-chloro-2-methyl substitution on the benzenesulfonamide ring and the 2-fluorobenzoyl group on the piperidine nitrogen is not an arbitrary decoration. As revealed in the primary patent for this chemotype, the spatial and electronic properties of these groups are critical for CCR4/CCR5 antagonistic activity, a profile that is not shared by unsubstituted or differently substituted analogs [1]. Even closely related N-(2-fluorobenzoyl)-arylsulfonamides, lacking the piperidine-methylene linker, exhibit different crystal packing and potentially distinct target interactions [2]. Therefore, a compound lacking this exact substitution architecture will almost certainly fail to replicate the target-specific activity of 5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide.

Quantitative Differentiation Guide: 5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide vs. In-Class Alternatives


Structural Differentiation via Patent-Based Selectivity Profile

The target compound's patent classification explicitly claims it as a chemokine receptor antagonist, particularly for CCR4 and CCR5, a dual profile distinct from many clinical-stage CCR5 antagonists like Maraviroc or Aplaviroc [1]. While direct in vitro IC50 values are not publicly available for this exact compound, the patent discloses a broad chemokine receptor inhibitory profile, suggesting a differentiated mechanism of action compared to mono-receptor targeting alternatives. A related class of 4,4-disubstituted piperidine-based CCR5 inhibitors, exemplified by GSK163929 (compound 122), demonstrated potent anti-HIV-1 activity with an IC50 of 28 nM against the virus [2]. The target compound, with its distinct N-aroyl sulfonamide core, represents a structurally divergent chemotype within this field.

CCR5 Antagonist HIV-1 Entry Inhibitor Chemokine Receptor

Physicochemical Property Differentiation from Unsubstituted Sulfonamides

The physicochemical properties of the target compound can be estimated and compared to a simpler analog, 5-chloro-2-methylbenzenesulfonamide (CAS 51896-26-5, MW 205.66 g/mol) . The addition of the N-(1-(2-fluorobenzoyl)piperidin-4-yl)methyl) group significantly increases molecular weight (424.9 vs 205.7 g/mol), reduces aqueous solubility, and increases logP. The target compound's predicted logP is approximately 3.5-4.0, compared to ~1.5 for the parent sulfonamide, indicating vastly superior membrane permeability potential [1]. This quantitative difference in lipophilicity, driven by the specific N-substitution, directly influences cell-based assay performance and pharmacokinetic behavior, making the simpler sulfonamide unsuitable as a substitute in cellular activity studies.

Physicochemical Profiling LogP Drug-likeness

Crystal Engineering Differentiation: Impact of N-Aroyl Substitution on Molecular Conformation

Crystallographic studies on closely related N-(2-fluorobenzoyl)-arylsulfonamides reveal that the 2-fluorobenzoyl group dictates the overall molecular conformation and intermolecular interactions [1]. The target compound, which includes this exact N-aroyl motif, is expected to adopt a similarly rigidified conformation enforced by intramolecular C-H···O hydrogen bonds between the sulfonamide oxygen and the fluorobenzoyl ring. While direct crystallographic data for the target compound is not available, the isostructural analog N-(2-fluorobenzoyl)-2-methylbenzenesulfonamide (I) crystallizes in the monoclinic system with space group P21/c, and its unit cell parameters (a=11.2 Å, b=8.1 Å, c=15.4 Å, β=105.2°) are quantitatively distinct from the 4-methyl and 2-chloro analogs [1]. This demonstrates that even minor changes in the aryl substitution pattern lead to dramatically different solid-state properties, which are critical for formulation and solubility.

Crystal Structure Hirshfeld Surface Analysis Conformational Analysis

5-Chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide: Evidence-Backed Application Scenarios


Chemokine Receptor Antagonism and Dual CCR4/CCR5 Profiling in Inflammation Models

The compound's primary patent-derived use case is as a chemokine receptor antagonist, specifically targeting the CCR4 and CCR5 axes [1]. This makes it uniquely suitable for preclinical research in models of inflammatory and allergic diseases, such as systemic inflammatory response syndrome (SIRS), allergic angiitis, and inflammatory bowel disease, where dual receptor blockade may be therapeutically advantageous over selective CCR5 inhibition. Procurement should be prioritized for studies requiring a tool compound with a broader chemokine receptor interaction profile than clinical comparators like Maraviroc.

Structure-Activity Relationship (SAR) Control Compound for N-Aroyl Sulfonamide Chemotypes

Given its precisely defined combination of substituents—the 5-chloro-2-methyl motif on the sulfonamide ring and the 2-fluorobenzoyl on piperidine—this compound serves as an ideal analytical control or 'reference standard' in SAR studies of N-aroyl sulfonamide-based inhibitors [2]. Its unique structural signature, which is distinct from other piperidine sulfonamides claimed in the patent literature, allows it to function as a negative control in assays designed to confirm target engagement specificity for other chemotypes.

Physicochemical Property Benchmarking for Lipophilic Sulfonamide Screening Libraries

The compound can be employed as a high-lipophilicity benchmark in the assembly and calibration of screening libraries. Its predicted logP range of 3.5-4.0 [1] places it at the upper boundary of ideal CNS drug space. It is a valuable reference for monitoring cellular permeability artifacts in high-throughput screening campaigns against intracellular targets, ensuring that hits with lower permeability (like the parent 5-chloro-2-methylbenzenesulfonamide) are not falsely deprioritized [1].

Crystallization and Solid-State Formulation Studies Using a Rigid N-Aroyl Scaffold

The 2-fluorobenzoyl group in this compound is known to promote crystallization through strong C-H···O interactions [2]. This makes the compound a candidate for solid-state chemistry studies aimed at understanding how the N-aroyl group influences crystal habit and stability of sulfonamide-based active pharmaceutical ingredients. It can be used as a model compound to correlate slight structural modifications (e.g., changing the halogen from chloro to fluoro) with macroscopic properties like solubility and melting point.

Quote Request

Request a Quote for 5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.